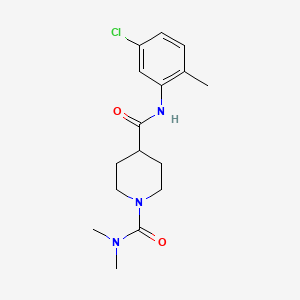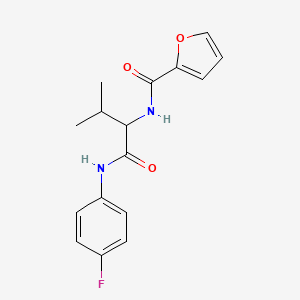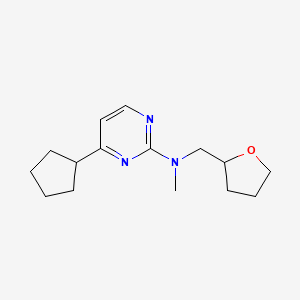
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. In recent years, CEP-1347 has gained attention for its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Mechanism of Action
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway. This pathway is activated in response to various stress stimuli, such as oxidative stress, inflammation, and excitotoxicity. The activation of JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death and survival. CEP-1347 inhibits the activation of JNK pathway by binding to the ATP-binding site of JNK kinase, thereby preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In preclinical studies, CEP-1347 has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been shown to reduce inflammation and oxidative stress in these models.
Advantages and Limitations for Lab Experiments
One of the advantages of CEP-1347 is its specificity for JNK kinase. This compound has been shown to have minimal off-target effects and does not interfere with other signaling pathways. However, one of the limitations of CEP-1347 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for the research on CEP-1347. One of the potential applications of CEP-1347 is in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of TBI, and further studies are needed to determine its potential therapeutic applications in this condition.
Another potential application of CEP-1347 is in the treatment of stroke. Stroke is a leading cause of death and disability worldwide, and there are currently limited treatment options for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential therapeutic applications in this condition.
Conclusion:
CEP-1347 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway, which is involved in the regulation of cell death and survival. CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders, and further studies are needed to determine its potential therapeutic applications in these conditions.
Synthesis Methods
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-methylphenylacetone. This intermediate is then reacted with piperidine to yield N-(2-chloro-5-methylphenyl)-N-methylpiperidin-4-amine. The final step involves the reaction of this intermediate with dimethyl malonate to form CEP-1347.
Scientific Research Applications
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in the regulation of cell death and survival, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
properties
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(17)10-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVFDFKASAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)
![6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5379788.png)
![methyl {5-bromo-2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5379795.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)